molecular formula C7H16N2 B14017367 2,3-Dimethyl-1,4-diazepane

2,3-Dimethyl-1,4-diazepane

Cat. No.: B14017367
M. Wt: 128.22 g/mol
InChI Key: YGLMAAZGANTFFT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. This compound is part of the diazepane family, which is known for its diverse biological and pharmacological properties. The presence of methyl groups at positions 2 and 3 adds to its unique chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,4-diazepane can be achieved through several methods. One common approach involves the cyclization of appropriate diamines with suitable carbonyl compounds. For instance, the reaction of 2,3-dimethyl-1,4-diaminobutane with formaldehyde under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound, ensuring high purity and yield. The use of automated systems and optimized reaction conditions further enhances the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,3-Dimethyl-1,4-diazepane has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

    1,3-Dimethyl-1,4-diazepane: Similar in structure but with methyl groups at different positions.

    1,4-Diazepane: Lacks the methyl groups, resulting in different chemical properties.

    2,3-Dimethylpiperazine: A six-membered ring analogue with similar substituents.

Uniqueness: 2,3-Dimethyl-1,4-diazepane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 3 influences its steric and electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

2,3-dimethyl-1,4-diazepane

InChI

InChI=1S/C7H16N2/c1-6-7(2)9-5-3-4-8-6/h6-9H,3-5H2,1-2H3

InChI Key

YGLMAAZGANTFFT-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCCN1)C

Origin of Product

United States

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